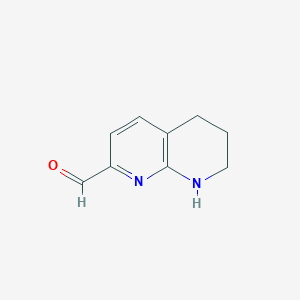






|
REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[N:9]=[C:8]2[NH:10][CH2:11][CH2:12][CH2:13][C:7]2=[CH:6][CH:5]=1>FC(F)(F)C(O)=O>[NH:10]1[C:8]2=[N:9][C:4]([CH:3]=[O:2])=[CH:5][CH:6]=[C:7]2[CH2:13][CH2:12][CH2:11]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C2C(=N1)NCCC2)OC
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|


|
Type
|
CUSTOM
|
|
Details
|
stirred under nitrogen for 16 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched with saturated sodium bicarbonate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered, in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography (5% MeOH/CH2Cl2 )
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1CCCC=2C1=NC(=CC2)C=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |